molecular formula C11H16BrN B8289933 4-Bromo-2,6-diethylbenzylamine

4-Bromo-2,6-diethylbenzylamine

Cat. No. B8289933
M. Wt: 242.16 g/mol
InChI Key: GOBQXMMCSXITNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-diethylbenzylamine is a useful research compound. Its molecular formula is C11H16BrN and its molecular weight is 242.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2,6-diethylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,6-diethylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Bromo-2,6-diethylbenzylamine

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

(4-bromo-2,6-diethylphenyl)methanamine

InChI

InChI=1S/C11H16BrN/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-6H,3-4,7,13H2,1-2H3

InChI Key

GOBQXMMCSXITNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CN)CC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an inert atmosphere, lithium aluminum hydride (359 mg, 9.4 mmol) was suspended in anhydrous THF (9 mL) was cooled to 0° C. and then a solution of 4-bromo-2,6-diethylbenzonitrile (1.73 g, 7.36 mmol) in anhydrous THF (3 mL) was added dropwise. The reaction mixture was then allowed to warm to ambient temperature and stirring was continued for 20 h. Sodium sulfate decahydrate (6 g) was then added to quench the reaction and the resultant reaction mixture was filtered then the filtrate was then evaporated under reduced pressure. The resultant oil was purified by flash chromatography (silica, 50 g column, ISCO, 0-10% methanol in DCM) to afford the title compound as an orange oil (96 mg, 5%). 1H NMR (DMSO-D6, 400 MHz): 7.18 (s, 2H), 3.68 (s, 2H), 2.73-2.64 (m, 4H), 2.52-2.48 (m, 2H), 1.19-1.11 (m, 6H).
Quantity
359 mg
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Four
Yield
5%

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